

structural characterization of (11Z)-18hydroxyoctadecenoyl-CoA

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Compound of Interest		
Compound Name:	(11Z)-18-hydroxyoctadecenoyl- CoA	
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A comprehensive guide to the structural characterization of **(11Z)-18-hydroxyoctadecenoyl-CoA**, this document provides researchers, scientists, and drug development professionals with an in-depth overview of the necessary analytical techniques and metabolic context for this unique molecule.

Introduction

(11Z)-18-hydroxyoctadecenoyl-CoA is an omega-hydroxy fatty acyl-coenzyme A derivative of oleic acid. As a long-chain fatty acyl-CoA, it is an activated form of (11Z)-18-hydroxyoctadecenoic acid. playing a potential role in various metabolic nathways. Its structure

hydroxyoctadecenoic acid, playing a potential role in various metabolic pathways. Its structure, featuring a cis-double bond and a terminal hydroxyl group, suggests involvement in specialized lipid metabolism, potentially including pathways for dicarboxylic acid formation via ω -oxidation or incorporation into complex lipids. This guide outlines the methodologies for its synthesis, purification, and detailed structural elucidation using modern analytical techniques.

Synthesis and Purification

The synthesis of **(11Z)-18-hydroxyoctadecenoyl-CoA** is typically achieved through a two-step process involving the synthesis of the free fatty acid followed by its enzymatic or chemical ligation to Coenzyme A.

Synthesis of (11Z)-18-hydroxyoctadecenoic acid



The precursor, (11Z)-18-hydroxyoctadecenoic acid, can be synthesized via various organic chemistry routes, often involving oleic acid as a starting material. A common approach is the hydroboration-oxidation of a protected oleic acid derivative to introduce the terminal hydroxyl group.

Enzymatic Synthesis of (11Z)-18-hydroxyoctadecenoyl-CoA

The most common and specific method for synthesizing fatty acyl-CoAs is through the use of acyl-CoA synthetases (ACS). These enzymes catalyze the ATP-dependent ligation of a fatty acid to Coenzyme A.[1]

Experimental Protocol: Enzymatic Synthesis

- Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM HEPES, pH 7.5):
 - (11Z)-18-hydroxyoctadecenoic acid (1 mM)
 - Coenzyme A (1.2 mM)
 - ATP (2.5 mM)
 - MgCl₂ (5 mM)
 - Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL1) (1-5 μg)
- Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
- Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
- Purification: The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.

Purification of (11Z)-18-hydroxyoctadecenoyl-CoA



Long-chain fatty acyl-CoAs can be purified from biological extracts or synthesis reactions using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.
- · Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 10% to 90% B over 30 minutes.
- Detection: UV absorbance at 260 nm (adenine ring of CoA).
- Fraction Collection: Collect fractions corresponding to the product peak and confirm the identity by mass spectrometry.

Structural Characterization

The definitive structure of **(11Z)-18-hydroxyoctadecenoyl-CoA** is established through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of long-chain acyl-CoAs.[2][3][4]

Experimental Protocol: LC-MS/MS Analysis

- LC System: UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1).



- Gradient: A suitable gradient to elute the long-chain acyl-CoA.
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- MS/MS Analysis:
 - Precursor Ion Scan: Scan for the characteristic fragment ion of the pantetheine moiety of CoA.
 - Product Ion Scan: Fragment the parent ion of (112)-18-hydroxyoctadecenoyl-CoA to confirm the fatty acyl chain structure. A characteristic neutral loss of 507 Da is often observed.[5]

Table 1: Expected Mass Spectrometry Data for (11Z)-18-hydroxyoctadecenoyl-CoA

Parameter	Expected Value
Molecular Formula	C39H68N7O18P3S
Monoisotopic Mass	1047.3555 Da
[M+H] ⁺	1048.3628 m/z
[M+Na]+	1070.3447 m/z
Characteristic Fragment Ions (Positive Mode)	m/z corresponding to the acylium ion, fragments of the pantetheine arm, and the adenosine diphosphate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the position of the double bond, its stereochemistry (Z), and the location of the hydroxyl group.[6][7]

Experimental Protocol: NMR Spectroscopy

 Sample Preparation: Dissolve a purified sample of (11Z)-18-hydroxyoctadecenoyl-CoA in a suitable deuterated solvent such as D₂O or a mixture of CD₃OD and D₂O.



- ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals will include:
 - Olefinic protons (~5.3 ppm).
 - Proton on the carbon bearing the hydroxyl group (~3.6 ppm).
 - Protons adjacent to the thioester linkage and within the CoA moiety.
- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show signals for:
 - Carbonyl carbon of the thioester.
 - Olefinic carbons.
 - Carbon bearing the hydroxyl group.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 2: Expected ¹H NMR Chemical Shifts for the Fatty Acyl Chain of **(11Z)-18-hydroxyoctadecenoyl-CoA**

Protons	Expected Chemical Shift (ppm)	Multiplicity
H11, H12 (olefinic)	~5.3	m
H18 (-CH ₂ OH)	~3.6	t
H2 (α to thioester)	~2.8	t
H10, H13 (allylic)	~2.0	m
H3-H9, H14-H17	1.2-1.6	m

Table 3: Expected ¹³C NMR Chemical Shifts for the Fatty Acyl Chain of **(11Z)-18-hydroxyoctadecenoyl-CoA**



Carbon	Expected Chemical Shift (ppm)
C1 (Thioester carbonyl)	~200
C11, C12 (Olefinic)	~130
C18 (-CH ₂ OH)	~63
C2 (α to thioester)	~45
C10, C13 (Allylic)	~27
Other methylene carbons	25-35

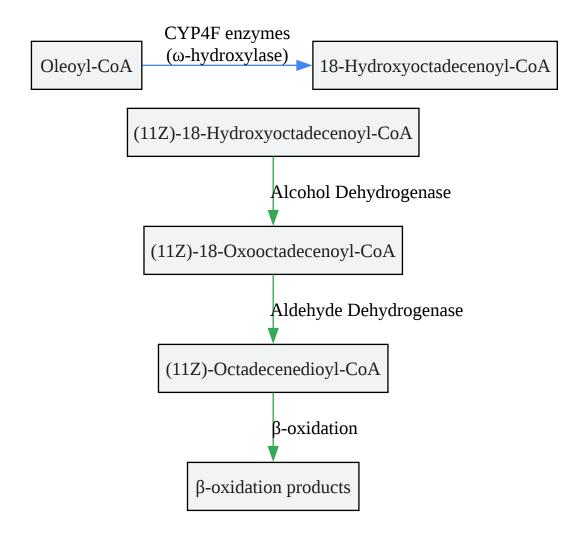
Metabolic Pathways

(11Z)-18-hydroxyoctadecenoyl-CoA is likely an intermediate in the ω -oxidation pathway, which is an alternative to β -oxidation for fatty acid degradation. This pathway is particularly important for the metabolism of very-long-chain fatty acids.

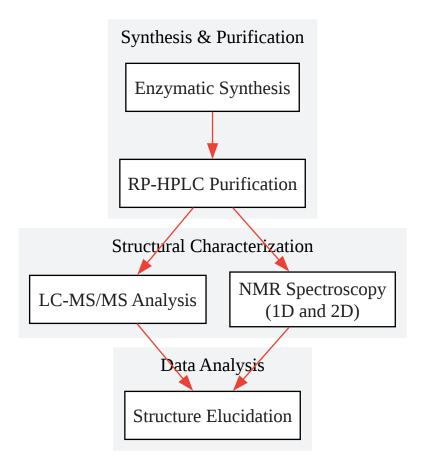
Biosynthesis of ω -Hydroxy Fatty Acyl-CoAs

The initial hydroxylation of the terminal methyl group of a fatty acid is catalyzed by cytochrome P450 enzymes of the CYP4 family. The resulting ω -hydroxy fatty acid is then activated to its CoA ester.









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